N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]propane-1,3-diamine
Overview
Description
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]propane-1,3-diamine is a useful research compound. Its molecular formula is C20H35N3 and its molecular weight is 317.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2-methyl-3-phenyl-2-propen-1-yl)-1,3-propanediamine is 317.283098129 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
N,N-dimethyl-1,3-propanediamine (DMAPA) serves as a key organic chemical intermediate in the synthesis of surfactants, cosmetics, detergents, textiles, and lubricating oil additives. The continuous synthesis of DMAPA via a two-step process involving dimethyl amine and acrylonitrile, followed by hydrogenation, highlights its industrial relevance in producing high-purity products efficiently (Q. Meng, C. Deng, Y. Li, J. Du, 2013).
Medicinal Chemistry
Substituted 3-amino-1,1-diaryl-2-propanols have been synthesized and evaluated as potential antidepressant agents, demonstrating the significance of structural variations on pharmacological activity. This research underscores the compound's role in the development of new therapeutic agents with reduced anticholinergic side effects (J. A. Clark, M. Clark, D. Gardner, L. Gaster, M. Hadley, D. Miller, A. Shah, 1979).
Atmospheric Chemistry
Investigations into the molecular interactions between methyl-substituted N,N,N',N'-ethylenediamines and sulfuric acid via computational methods provide insights into the potential of diamines in stabilizing sulfuric acid complexes. This is significant for understanding the initial steps in the formation of new particles in the atmosphere (J. Elm, C. Jen, T. Kurtén, H. Vehkamäki, 2016).
Material Science
The synthesis and characterization of chromium(0) complexes with sterically hindered vic-diamines highlight the importance of molecular structure in the development of new materials with potential applications in catalysis and functional material design (J. Connor, J. P. Lloyd, 1970).
Catalysis
3-(Dimethylamino)-1-propylamine has been identified as a versatile reagent for removing byproducts in carbohydrate chemistry, showcasing its utility in improving yields and simplifying purification processes in synthetic organic chemistry (S. M. Andersen, Mads Heuckendorff, Henrik H. Jensen, 2015).
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]propane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N3/c1-19(17-20-11-7-6-8-12-20)18-23(15-9-13-21(2)3)16-10-14-22(4)5/h6-8,11-12,17H,9-10,13-16,18H2,1-5H3/b19-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLMETAOLCEJBR-HTXNQAPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN(CCCN(C)C)CCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN(CCCN(C)C)CCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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